An In-Depth Technical Guide to 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol: Structure, Synthesis, and Spectroscopic Characterization
An In-Depth Technical Guide to 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol: Structure, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and expected spectroscopic characteristics of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol, a heterocyclic alcohol with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document leverages established chemical principles and comparative data from structurally related analogs to offer a robust predictive analysis. The guide details a reliable synthetic pathway, provides predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and outlines generalized experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel isoxazole derivatives.
Introduction
The isoxazole moiety is a prominent five-membered heterocycle that is a key structural component in a wide array of biologically active compounds and functional materials.[1][2] The unique electronic and steric properties of the isoxazole ring system make it a valuable scaffold in drug discovery, contributing to the pharmacological activity of several approved drugs.[1] The subject of this guide, 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol, is a secondary alcohol derivative of this important heterocyclic family. The introduction of a chiral hydroxyl group to the isoxazole core presents opportunities for the development of novel enantioselective catalysts, chiral building blocks for asymmetric synthesis, and new therapeutic agents with specific stereochemical requirements for biological activity.
This guide provides a detailed examination of the chemical structure and molecular weight of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol. A logical and experimentally sound synthetic protocol for its preparation from its corresponding ketone precursor is presented, grounded in well-established chemical transformations. Furthermore, a thorough predictive analysis of its spectroscopic signature is offered, drawing on data from closely related isoxazole-containing molecules to provide researchers with a reliable framework for the identification and characterization of this compound.
Chemical Structure and Molecular Properties
The fundamental characteristics of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol are derived from its chemical structure, which dictates its physical and chemical properties.
Chemical Structure
The chemical structure of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol is defined by a 5-methyl-1,2-oxazole ring substituted at the 4-position with a 1-hydroxyethyl group. The systematic IUPAC name for this compound is 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol.
Figure 1: Chemical structure of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol.
Molecular Formula and Weight
Based on the chemical structure, the molecular properties of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Monoisotopic Mass | 127.06333 Da |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from commercially available starting materials. The key steps are the formation of the isoxazole ring followed by the reduction of the ketone.
Figure 2: Proposed synthetic pathway for 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol.
Experimental Protocol for the Synthesis of the Precursor: 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one
The synthesis of the ketone precursor can be achieved through the condensation of a β-dicarbonyl compound with hydroxylamine, a common method for isoxazole synthesis.
Materials:
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Ethyl 2-acetyl-3-oxobutanoate
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Hydroxylamine hydrochloride
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Sodium acetate
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Ethanol
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Water
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Diethyl ether
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Anhydrous magnesium sulfate
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol.
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Addition of Reagents: In a separate beaker, dissolve hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) in a minimal amount of water and add this solution to the flask.
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Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Protocol for the Synthesis of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol
The reduction of the ketone to the secondary alcohol is a straightforward and high-yielding reaction. Sodium borohydride is a suitable reducing agent due to its selectivity and ease of handling.[3][4]
Materials:
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1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one
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Sodium borohydride (NaBH₄)
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Methanol
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Water
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Ethyl acetate
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Anhydrous sodium sulfate
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Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution.
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Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
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Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Predicted Spectroscopic Data and Analysis
Direct experimental spectroscopic data for 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol is not currently available. The following predictions are based on the analysis of its structure and comparison with data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.8-5.0 | Quartet (q) | 1H | CH-OH | The methine proton adjacent to the hydroxyl group and the isoxazole ring will be deshielded and split by the adjacent methyl group. |
| ~2.4-2.5 | Singlet (s) | 3H | 5-CH₃ (isoxazole) | The methyl group on the isoxazole ring is typically observed in this region. |
| ~1.5-1.6 | Doublet (d) | 3H | CH₃ (ethyl) | The methyl group of the ethan-1-ol moiety will be split by the adjacent methine proton. |
| Broad singlet | 1H | OH | The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-172 | C5 (isoxazole) | The carbon of the isoxazole ring bearing the methyl group. |
| ~158-160 | C3 (isoxazole) | The unsubstituted carbon of the isoxazole ring. |
| ~115-117 | C4 (isoxazole) | The carbon of the isoxazole ring attached to the ethan-1-ol group. |
| ~60-65 | CH-OH | The carbon bearing the hydroxyl group is expected in this region for secondary alcohols. |
| ~22-24 | CH₃ (ethyl) | The methyl carbon of the ethan-1-ol moiety. |
| ~11-13 | 5-CH₃ (isoxazole) | The methyl carbon attached to the isoxazole ring. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3600-3200 (broad) | O-H | Stretching |
| 3150-3100 | C-H (isoxazole) | Stretching |
| 2980-2850 | C-H (alkyl) | Stretching |
| 1600-1550 | C=N (isoxazole) | Stretching |
| 1450-1350 | C-H (alkyl) | Bending |
| 1200-1000 | C-O | Stretching |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion (M⁺): m/z = 127
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Key Fragmentation Pathways:
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Loss of a methyl group (-CH₃) from the ethyl side chain to give a fragment at m/z = 112.
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Loss of water (-H₂O) to give a fragment at m/z = 109.
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Cleavage of the C-C bond between the isoxazole ring and the ethan-1-ol group.
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Ring fragmentation of the isoxazole core.
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Figure 3: A generalized workflow for the spectroscopic analysis of the target compound.
Conclusion
This technical guide provides a detailed and scientifically grounded overview of 1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-ol, a compound of interest for researchers in organic synthesis and medicinal chemistry. While direct experimental data is limited, this guide offers a robust framework for its synthesis and characterization based on established chemical principles and comparative analysis of related structures. The proposed synthetic route is practical and relies on well-understood reactions, and the predicted spectroscopic data provides a valuable reference for the identification and structural confirmation of the target molecule. This guide is intended to empower researchers to confidently synthesize and characterize this novel isoxazole derivative, paving the way for its exploration in various scientific applications.
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